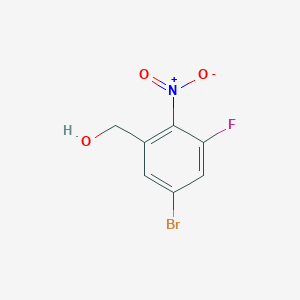
1,5,9-Triazacyclotridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,9-Triazacyclotridecane is a macrocyclic compound that belongs to the class of triazacycloalkanes It is a 13-membered ring containing three nitrogen atoms at positions 1, 5, and 9
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5,9-Triazacyclotridecane can be synthesized through several methods. One common approach involves the cyclization of linear polyamines. For instance, spermidine can be used as a starting material, which undergoes cyclization in the presence of specific reagents and conditions to form the macrocyclic structure .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1,5,9-Triazacyclotridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups attached to the nitrogen atoms .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,5,9-Triazacyclotridecane involves its interaction with molecular targets, such as enzymes and receptors. The nitrogen atoms in the ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes and proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,5,9-Triazacyclotridecane include other triazacycloalkanes, such as 1,4,7-Triazacyclononane and 1,4,8,11-Tetraazacyclotetradecane. These compounds share structural similarities but differ in the number of nitrogen atoms and ring size .
Uniqueness
This compound is unique due to its 13-membered ring structure, which provides distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H23N3 |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1,5,9-triazacyclotridecane |
InChI |
InChI=1S/C10H23N3/c1-2-6-12-8-4-10-13-9-3-7-11-5-1/h11-13H,1-10H2 |
Clave InChI |
UXABFDDIKPVEBR-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCCCNCCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


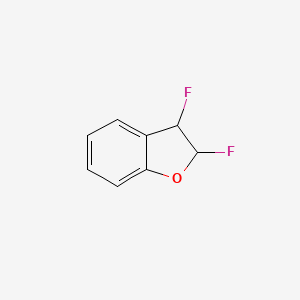
![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
![2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride](/img/structure/B12845815.png)

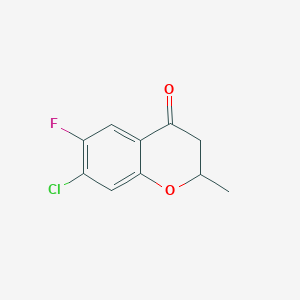
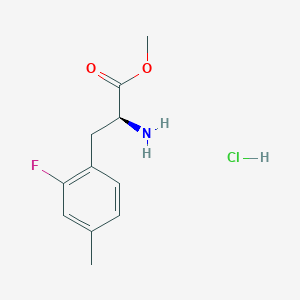
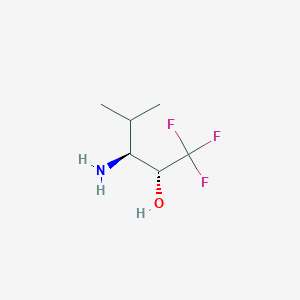
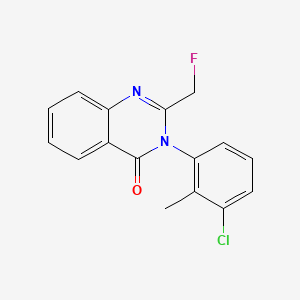

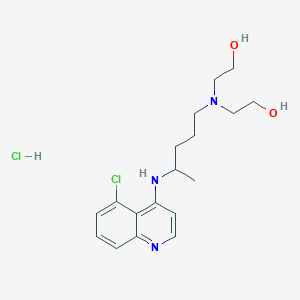
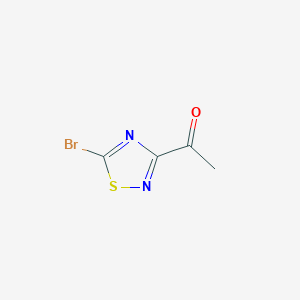
![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
